7-Iodoquinoxalin-2-amine
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Overview
Description
7-Iodoquinoxalin-2-amine is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoxalin-2-amine typically involves the iodination of quinoxalin-2-amine. One common method is the electrophilic aromatic substitution reaction, where quinoxalin-2-amine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds as follows:
Quinoxalin-2-amine+I2+Oxidizing agent→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactors and automated systems can enhance reaction control and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoquinoxalin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form quinoxaline N-oxides or reduced to form dihydroquinoxalines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride).
Coupling: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate).
Major Products:
- Substituted quinoxalines
- Quinoxaline N-oxides
- Dihydroquinoxalines
- Biaryl and alkyne derivatives
Scientific Research Applications
7-Iodoquinoxalin-2-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in developing new pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Iodoquinoxalin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit microbial growth by interfering with DNA synthesis or protein function . In medicinal chemistry, it may act as an inhibitor of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocycle with significant pharmacological properties.
Cinnoline: Similar structure but with different biological activities.
Uniqueness: 7-Iodoquinoxalin-2-amine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate for synthesizing more complex molecules with diverse applications .
Properties
Molecular Formula |
C8H6IN3 |
---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
7-iodoquinoxalin-2-amine |
InChI |
InChI=1S/C8H6IN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) |
InChI Key |
VUPAODWUCDXFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1I)N |
Origin of Product |
United States |
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